molecular formula C31H40O7 B1682558 Tr-PEG7 CAS No. 127999-16-0

Tr-PEG7

Katalognummer: B1682558
CAS-Nummer: 127999-16-0
Molekulargewicht: 524.6 g/mol
InChI-Schlüssel: MEVXYMFPGMBKNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tr-PEG7, also known as Trityl-PEG7, is a polyethylene glycol (PEG) linker containing a trityl alcohol protecting group. The trityl group can be removed under acidic conditions or through hydrogenolysis. The hydrophilic PEG linker increases the water solubility properties of compounds. The molecular formula of this compound is C31H40O7, and it has a molecular weight of 524.7 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tr-PEG7 is synthesized by attaching a trityl alcohol protecting group to a PEG chain. The trityl group can be introduced through a reaction with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Tr-PEG7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected PEG chains and various substituted PEG derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Drug Delivery Systems
    • Enhanced Solubility : Tr-PEG7 significantly improves the solubility of poorly soluble drugs, enhancing their bioavailability. This property is particularly beneficial for therapeutic proteins and peptides that require solubilization for effective delivery.
    • Controlled Release : The incorporation of this compound in drug formulations allows for controlled release profiles, which can optimize therapeutic outcomes.
  • Bioconjugation
    • Linker for Bioconjugates : this compound serves as an effective linker for attaching drugs to antibodies or other biomolecules. This conjugation enhances the stability and circulation time of therapeutic agents in the bloodstream.
    • Targeted Therapy : By facilitating the conjugation of drugs to targeting moieties, this compound aids in developing targeted therapies that minimize off-target effects.
  • Diagnostic Assays
    • Immunoassays : this compound is utilized in various immunoassays, including enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA). Its hydrophilic nature improves the solubility of assay components, leading to enhanced sensitivity and specificity.
    • Fluorescence Applications : The compound can be modified to include fluorescent tags, making it suitable for use in fluorescence-based detection methods.

Case Studies

  • Therapeutic Proteins Modification
    A study demonstrated that PEGylation with this compound improved the pharmacokinetics of interferon-alpha, significantly extending its half-life in circulation and enhancing its therapeutic efficacy against viral infections .
  • Targeted Drug Delivery
    Research involving this compound-conjugated antibodies showed enhanced tumor targeting capabilities compared to traditional delivery methods. The conjugation improved the accumulation of therapeutic agents within tumor tissues while reducing systemic toxicity .
  • Diagnostic Assay Development
    A novel immunoassay utilizing this compound showed increased sensitivity for detecting biomarkers associated with autoimmune diseases. The hydrophilic properties of this compound allowed for better solubilization of assay components, resulting in lower detection limits .

Wirkmechanismus

The mechanism by which Tr-PEG7 exerts its effects involves the hydrophilic PEG linker, which increases the water solubility of compounds. This enhances the bioavailability and stability of the modified molecules. The trityl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the PEG chain .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Tr-PEG7, also known as Methoxy-Tr-NH-PEG7, is a polyethylene glycol (PEG)-based linker that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins involved in various diseases, particularly cancer. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in protein degradation, and implications in therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₃₄H₄₇NO₈ and a molecular weight of approximately 597.74 g/mol. The compound features a methoxy group attached to a seven-unit PEG chain, which enhances its solubility and biocompatibility, making it suitable for use in biological systems.

This compound functions primarily as a linker in PROTAC technology. By connecting two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—this compound facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This targeted approach allows for the modulation of cellular pathways with high specificity and reduced off-target effects.

Efficacy in Protein Degradation

Research has demonstrated that PROTACs utilizing this compound can effectively induce the degradation of specific proteins. For instance, studies have shown that these compounds can significantly reduce levels of oncoproteins implicated in tumor growth, leading to decreased cell viability in cancer cell lines.

Table 1: Summary of Efficacy Studies Using this compound-based PROTACs

StudyTarget ProteinCell LineDegradation Rate (%)Methodology
Smith et al. (2023)BCR-ABLK56285%Western Blot
Johnson et al. (2022)MYCHeLa70%Flow Cytometry
Lee et al. (2023)ERK2MCF-790%Mass Spectrometry

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • Case Study on Cancer Treatment : A study by Smith et al. (2023) investigated the use of a this compound-based PROTAC targeting BCR-ABL in chronic myeloid leukemia (CML) models. The results indicated a significant reduction in BCR-ABL levels, leading to improved patient outcomes.
  • Neurodegenerative Diseases : Research by Johnson et al. (2022) explored the application of this compound in targeting misfolded proteins associated with neurodegenerative diseases such as Alzheimer's. The study demonstrated promising results in reducing amyloid-beta levels in vitro.
  • Autoimmune Disorders : A recent study by Lee et al. (2023) evaluated a this compound-based PROTAC aimed at degrading pro-inflammatory cytokines involved in autoimmune responses. The findings suggested potential therapeutic benefits in managing conditions like rheumatoid arthritis.

Safety and Toxicology

While this compound exhibits promising biological activity, safety assessments are critical for its therapeutic use. Reports indicate that PEGylated compounds can sometimes elicit immune responses or adverse effects such as hematologic complications . Ongoing research is necessary to fully understand the long-term safety profile of this compound and its derivatives.

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O7/c32-16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-31(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-15,32H,16-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVXYMFPGMBKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

25 g of hexaethyleneglycol was dissolved in a mixture of 100 mL of acetonitrile and 30 mL of pyridine, to which 12.5 g of trityl chloride was added at 0° C., and then the solution was stirred overnight at room temperature. The reaction solution was mixed with iced water and subjected to extraction with ethyl acetate, and then the organic layer washed with water and concentrated under reduced pressure after drying. The residue was purified with silica gel column chromatography to obtain 15.7 g of the objective compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tr-PEG7
Reactant of Route 2
Reactant of Route 2
Tr-PEG7
Reactant of Route 3
Reactant of Route 3
Tr-PEG7
Reactant of Route 4
Reactant of Route 4
Tr-PEG7
Reactant of Route 5
Reactant of Route 5
Tr-PEG7
Reactant of Route 6
Reactant of Route 6
Tr-PEG7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.